2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride
CAS No.: 34164-99-3
Cat. No.: VC11721580
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 34164-99-3 |
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Molecular Formula | C8H10ClN3 |
Molecular Weight | 183.64 g/mol |
IUPAC Name | 2-methylimidazo[1,2-a]pyridin-3-amine;hydrochloride |
Standard InChI | InChI=1S/C8H9N3.ClH/c1-6-8(9)11-5-3-2-4-7(11)10-6;/h2-5H,9H2,1H3;1H |
Standard InChI Key | BOBTZXAEPGUMDS-UHFFFAOYSA-N |
SMILES | CC1=C(N2C=CC=CC2=N1)N.Cl |
Canonical SMILES | CC1=C(N2C=CC=CC2=N1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 2-methylimidazo[1,2-a]pyridin-3-amine hydrochloride consists of a bicyclic system where an imidazole ring (a five-membered ring with two nitrogen atoms) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The methyl group at position 2 and the amine group at position 3 contribute to its reactivity and interaction with biological targets . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 28036-31-9 | |
Molecular Formula | ||
Molecular Weight | 210.66 g/mol | |
IUPAC Name | 2-methylimidazo[1,2-a]pyridin-3-amine; hydrochloride | |
SMILES Notation | CC1=C(NC2=CC=CC=N2)N=C1N.Cl |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data provide critical insights into its structure. For example, NMR (400 MHz, DMSO-) of related compounds shows peaks at δ 8.56–8.55 ppm (pyridyl protons), 7.70 ppm (imidazole protons), and 7.08 ppm (amine protons) . High-resolution MS (ESI) typically reveals a molecular ion peak at 241 [M+1] for the free base, confirming the molecular formula .
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis of 2-methylimidazo[1,2-a]pyridin-3-amine hydrochloride often involves multicomponent reactions (MCRs) or stepwise functionalization.
TosOH-Catalyzed Cyclization
A common method involves reacting 2-aminopyridine derivatives with aldehydes and isocyanides in methanol under acidic conditions. For instance:
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Reactants: 2-methylpyridin-2-amine (1 eq), pyridine-2-carbaldehyde (1 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq).
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Workup: Extraction with ethyl acetate, drying with , and concentration yields the crude product, which is purified via recrystallization or chromatography .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in methanol to form the hydrochloride salt, improving solubility. For example:
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Procedure: Dissolve 2-methylimidazo[1,2-a]pyridin-3-amine in MeOH, add HCl gas or concentrated HCl, and precipitate the salt by cooling.
Physicochemical and Pharmacological Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents like water and methanol but limited solubility in nonpolar solvents. Stability studies indicate decomposition above 200°C, requiring storage at 2–8°C under inert conditions .
Antiviral Mechanisms
Imidazopyridines inhibit viral enzymes through allosteric binding. For HIV-1 reverse transcriptase (RT), the amine group forms hydrogen bonds with residues like Lys101 and Glu138, disrupting nucleotide binding . Molecular modeling suggests that substitutions at the methyl group enhance potency by improving hydrophobic interactions .
Antimicrobial Applications
The compound’s planar structure enables intercalation into microbial DNA, inhibiting replication. Studies on analogs show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.
Analytical and Industrial Applications
Quality Control Techniques
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HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (detection at 254 nm) .
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Elemental Analysis: Confirms Cl content (theoretical: 16.8%; observed: 16.5–17.1%).
Industrial Uses
Beyond pharmaceuticals, the compound serves as a precursor for:
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Optical Dyes: Its conjugated π-system absorbs UV-Vis light, enabling use in fluorescent probes.
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Coordination Chemistry: The amine group chelates metal ions, forming catalysts for organic reactions.
Challenges and Future Directions
Synthesis Optimization
Low yields in Pd-catalyzed cross-coupling steps (e.g., 7.37% yield in Method D ) highlight the need for better catalysts or solvent systems. Microwave-assisted synthesis could reduce reaction times from 12 hours to <1 hour.
Pharmacological Limitations
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